Ethyl 2-azidobenzoate Ethyl 2-azidobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18187650
InChI: InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-3-4-6-8(7)11-12-10/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

Ethyl 2-azidobenzoate

CAS No.:

Cat. No.: VC18187650

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-azidobenzoate -

Specification

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name ethyl 2-azidobenzoate
Standard InChI InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-3-4-6-8(7)11-12-10/h3-6H,2H2,1H3
Standard InChI Key RUFXXUICVBVRCX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=CC=C1N=[N+]=[N-]

Introduction

Structural and Molecular Characteristics

Ethyl 2-azidobenzoate (C₉H₉N₃O₂) consists of a benzoate backbone substituted with an azido group at the ortho position and an ethyl ester at the para position. Key molecular parameters can be extrapolated from related compounds:

PropertyValue (Ethyl 2-Azidobenzoate)Comparative Data (2-Ethoxyethyl 2-Azidobenzoate)
Molecular FormulaC₉H₉N₃O₂C₁₁H₁₃N₃O₃
Molecular Weight (g/mol)191.19235.24
Exact Mass191.07235.10
LogP (Partition Coefficient)~2.27 (estimated)2.27
PSA (Polar Surface Area)~85.3 Ų85.28 Ų

The azido group imparts significant polarity and reactivity, while the ethyl ester enhances solubility in organic solvents. The ortho-substitution pattern influences steric and electronic effects, as seen in analogous aryl azides .

Synthesis and Preparation

General Routes for Aryl Azide Esters

The synthesis of Ethyl 2-azidobenzoate likely follows methodologies analogous to those for related azidobenzoates. A common approach involves:

  • Nitration followed by Reduction and Diazotization:

    • Nitration of ethyl 2-aminobenzoate to introduce a nitro group.

    • Reduction to the amine and subsequent diazotization with sodium nitrite, followed by azide substitution using NaN₃ .

  • Direct Substitution:

    • Nucleophilic aromatic substitution of a halogen (e.g., Cl or Br) in ethyl 2-halobenzoate with sodium azide (NaN₃) under heated conditions .

Optimized Conditions

For the 2-ethoxyethyl analog, high yields (75–96%) were achieved using dehydration catalysts like zinc acetate or iron(III) chloride . Similar conditions—refluxing in toluene with ZnCl₂—could be adapted for Ethyl 2-azidobenzoate synthesis.

Physicochemical Properties

Solubility

  • Organic Solvents: Highly soluble in dichloromethane, THF, and ethyl acetate.

  • Aqueous Systems: Limited solubility due to the hydrophobic ethyl group; logP ≈ 2.27 suggests moderate lipophilicity .

Reactivity and Decomposition Pathways

Thermolysis and Photolysis

Upon heating or UV irradiation, the azido group decomposes to generate a nitrene intermediate, which can undergo cyclization or rearrangement:

Ethyl 2-azidobenzoateΔ or hνNitrene Intermediate3H-Azepine or Indazoline Derivatives[3]\text{Ethyl 2-azidobenzoate} \xrightarrow{\Delta \text{ or } h\nu} \text{Nitrene Intermediate} \rightarrow \text{3H-Azepine or Indazoline Derivatives}[3]

For example, thermolysis of methyl o-azidobenzoate in methanol yields indazoline-3-one , suggesting analogous products for the ethyl ester.

Click Chemistry Applications

The azido group participates in Huisgen 1,3-dipolar cycloaddition with alkynes, forming triazoles. This reactivity is exploited in bioconjugation and polymer functionalization .

Applications in Organic Synthesis

Heterocycle Formation

Ethyl 2-azidobenzoate serves as a precursor to nitrogen-rich heterocycles:

  • Azepines: Photolysis in aromatic solvents yields 3H-azepines via nitrene intermediates .

  • Indazoles: Reaction with hydrazine forms indazoline-3-one, a scaffold in medicinal chemistry .

Future Research Directions

  • Biomedical Applications: Explore utility in photoaffinity labeling for drug discovery.

  • Materials Science: Develop azide-functionalized polymers for stimuli-responsive materials.

  • Safety Studies: Quantify thermal decomposition kinetics to refine handling guidelines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator